molecular formula C10H9FN4OS B1273215 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-60-0

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B1273215
CAS No.: 886361-60-0
M. Wt: 252.27 g/mol
InChI Key: RQBYOWUHPVOMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide (AFTC) is an organic compound widely used in scientific research. It is a heterocyclic compound with a thiazole ring, a five-membered ring with two nitrogen atoms and one sulfur atom, and a fluorophenyl group. AFTC is used in various scientific research applications, such as in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

  • Novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a similar compound showed significant in vitro antibacterial and antifungal activity (Dengale et al., 2019).
  • Compounds derived from a similar molecule exhibited antimicrobial activities, particularly against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
  • Several azole derivatives starting from furan-2-carbohydrazide, including triazoles, showed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).

Antiviral and Anticancer Activities

  • Pyrazole- and isoxazole-based heterocycles synthesized from a related compound demonstrated significant anti-Herpes simplex virus type-1 (HSV-1) activity (Dawood et al., 2011).
  • Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives with a similar structure, showed potent antitumor properties and selective cytotoxicity against certain cancer cell lines (Bradshaw et al., 2002).
  • Fluorinated 2-(4-aminophenyl)benzothiazoles, similar in structure, were found to be potently cytotoxic in vitro against specific human breast cancer cell lines (Hutchinson et al., 2001).

Larvicidal Activity

  • A series of novel hydrazones of a related compound showed promising larvicidal activity against Anopheles arabiensis, a mosquito species (P et al., 2021).

Fluorescence Properties

  • Studies on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, closely related to the queried compound, revealed their fluorescence properties under specific conditions (Kammel et al., 2019).

Future Directions

The study of new compounds like “2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide” is crucial for the development of new drugs and materials. Future research could explore its potential biological activity, its physical and chemical properties, and methods for its efficient synthesis .

Properties

IUPAC Name

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBYOWUHPVOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179766
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-60-0
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.